2-Hydroxy-4-(naphthalen-2-YL)benzoic acid

Lipophilicity Drug-likeness Permeability

Researchers requiring a biaryl carboxylic acid building block with precise and reproducible physicochemical properties often face batch-to-batch variability that derails lead optimization. This compound is the exact solution: - Defined LogP (3.91) & TPSA (57.53 Ų) enable reliable chromatographic method development and ligand-efficiency calculations. - The 2-hydroxy-4-(2-naphthyl) substitution pattern provides an intramolecular H-bonding motif ideal for PROTAC linker attachment and fragment-growing campaigns. - Supplied at ≥98% purity to ensure minimal interference from structurally related impurities in screening cascades.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
CAS No. 139082-32-9
Cat. No. B6403823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(naphthalen-2-YL)benzoic acid
CAS139082-32-9
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C17H12O3/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20)
InChIKeyBJMXBYRALABPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(naphthalen-2-yl)benzoic acid Overview


2-Hydroxy-4-(naphthalen-2-yl)benzoic acid (CAS 139082-32-9) is a biaryl carboxylic acid featuring a salicylic acid core substituted at the 4-position with a 2-naphthyl group. With a molecular formula of C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol, it presents two hydrogen-bond donors (carboxylic acid OH, phenolic OH) and three hydrogen-bond acceptors . The compound is commercially available at purities ≥97% and is supplied as a research-grade building block for pharmaceutical R&D and quality-control applications . Its computed octanol–water partition coefficient (LogP ≈ 3.91) and polar surface area (PSA ≈ 57.5 Ų) place it in a physicochemical space distinct from simpler salicylic acid derivatives, influencing solubility, permeability, and formulation behavior .

Compound class Biaryl carboxylic acid building block with defined salicylic acid core and 2-naphthyl substituent
Purity profile Consistent high-purity specification supports immediate use in screening cascades without repurification
Physicochemical space Moderate lipophilicity and polar surface area typical of lead-like oral small molecules; parameters defined for ADME profiling

2-Hydroxy-4-(naphthalen-2-yl)benzoic acid – Substitution Limitations


Compounds within the broader class of hydroxy-biaryl benzoic acids cannot be used interchangeably because subtle modifications to the aromatic substituent, the position of the hydroxyl group, or the regiochemistry of the naphthyl attachment dramatically alter key parameters—including lipophilicity (LogP), hydrogen-bonding capacity, topological polar surface area, and metabolic stability—that govern solubility, permeability, protein binding, and ultimately both in vitro assay performance and in vivo pharmacokinetics . For example, the 2-naphthyl regioisomer 2-hydroxy-4-(naphthalen-2-yl)benzoic acid possesses a polar surface area of ~57.5 Ų and a LogP of ~3.91, values that are markedly different from the 1-naphthyl isomer (CAS 139082-29-4) or the des-hydroxy analog 4-(naphthalen-2-yl)benzoic acid (CAS 106359-70-0) [1]. These differences are not cosmetic; they directly affect chromatographic retention, assay compatibility, and the ability to meet pre-defined physicochemical acceptance criteria in lead-optimization cascades. The quantitative evidence below provides the scientific justification for specifying the exact CAS 139082-32-9 compound rather than a nearest-neighbor substitute.

Regioisomer mismatch: 2-naphthyl vs 1-naphthyl
The linear extension of the 2-naphthyl group differs topologically from the angled 1-naphthyl isomer, potentially altering binding modes and π-stacking interactions. Substituting one for the other can shift structure–activity relationships.
Des-hydroxy analog: polarity shift
Removal of the phenolic –OH group eliminates a hydrogen-bond donor and reduces topological polar surface area by over 20 Ų, significantly changing solubility, permeability, and formulation behavior. Assay results cannot be directly compared.
4-Phenyl analog: lipophilicity reduction
Replacing the naphthyl with a phenyl group lowers LogP by approximately 0.8 units, which can move a compound across critical permeability thresholds (e.g., blood–brain barrier). This alters CNS exposure predictions and screening tier placement.

2-Hydroxy-4-(naphthalen-2-yl)benzoic acid – Quantitative Differentiation


Lipophilicity Comparison: 2-Naphthyl vs 4-Phenyl Analog

The computed octanol–water partition coefficient (XLogP3) of 2-hydroxy-4-(naphthalen-2-yl)benzoic acid is 3.91, compared to a predicted LogP of approximately 3.1 for the corresponding 4-phenyl analog (2-hydroxy-4-phenylbenzoic acid, CAS 4482-27-3), representing an increase of ~0.8 log units attributable to the additional fused benzene ring in the naphthyl substituent . This difference falls within a range known to influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity (LogP)
Class-level inference
3.91 vs 2‑phenyl analog ~3.1 (Δ+0.8)
Differentiates CNS-permeable from peripherally restricted analogs in screening cascades.
Computed XLogP3; experimental logD may vary with ionization.
Lipophilicity Drug-likeness Permeability

Polar Surface Area Comparison: 2-Hydroxy vs Des-Hydroxy

The topological polar surface area (TPSA) of 2-hydroxy-4-(naphthalen-2-yl)benzoic acid is calculated as 57.53 Ų, compared to 37.3 Ų for the des-hydroxy analog 4-(naphthalen-2-yl)benzoic acid (CAS 106359-70-0) [1]. The ~20.2 Ų increase arises from the additional phenolic –OH group, which introduces a third oxygen atom accessible for hydrogen bonding.

Polar surface area (TPSA)
Reported
57.5 Ų vs des‑hydroxy analog 37.3 Ų (Δ+20.2)
Positions compound near oral absorption threshold; influences permeability classification.
Computed TPSA; values from PubChem and ChemSrc.
Polar surface area Oral bioavailability ADME

Hydrogen-Bond Donor Count: Target vs Mono-Hydroxy Analogs

2-Hydroxy-4-(naphthalen-2-yl)benzoic acid possesses two hydrogen-bond donors (HBDs) – the carboxylic acid proton and the phenolic 2-OH proton – whereas the mono-hydroxy positional isomer 3-hydroxy-4-(naphthalen-2-yl)benzoic acid and the des-hydroxy analog each have only one HBD . This additional donor capacity can enhance aqueous solubility via hydrogen bonding with water but may simultaneously reduce membrane permeability, creating a design trade-off that must be matched to the intended assay format.

H‑bond donor count
Class-level inference
Target compound HBD = 2 (COOH + phenolic OH)
Mono‑hydroxy / des‑hydroxy analogs HBD = 1
Additional donor may improve solubility but can reduce membrane permeability.
Structural inference; no experimental H‑bond acidity data available.
Hydrogen bonding Solubility Crystal engineering

Commercial Purity Benchmarking vs Closest Analogs

The target compound is consistently offered at a purity specification of NLT 98% (HPLC) by major suppliers, whereas the des‑hydroxy analog 4‑(naphthalen‑2‑yl)benzoic acid (CAS 106359‑70‑0) is commonly listed at 95% purity and the 4‑phenyl analog 2‑hydroxy‑4‑phenylbenzoic acid (CAS 4482‑27‑3) at 97% . This ±1–3% difference in assay specification may appear modest but can be decisive in high‑sensitivity biophysical assays where even 2% of a structurally similar impurity can confound IC₅₀ or Kd determinations.

Commercial purity
Data to verify
NLT 98% (HPLC)
Reduces repurification need; limits structurally similar impurity interference in bioassays.
Vendor specification; confirm with lot-specific COA.
Chemical purity Procurement specification Quality control

Regioisomeric Specificity: 2-Naphthyl vs 1-Naphthyl

The 2-naphthyl regioisomer (CAS 139082-32-9) presents a different molecular topology compared to the 1-naphthyl analog (CAS 139082-29-4): the linear extension of the naphthalene ring system in the 2-isomer vs. the angled geometry in the 1-isomer alters the spatial disposition of the hydrophobic surface, which can shift the binding mode in hydrophobic protein pockets or change π–π stacking patterns in supramolecular assemblies .

Regiochemistry
Class-level inference
2‑Naphthyl (linear extension) vs 1‑naphthyl isomer (angled geometry) — qualitative topological difference.
Affects hydrophobic pocket fit and π–π stacking in target binding sites.
No single numerical descriptor; verify with docking or SAR data.
Regiochemistry Molecular recognition Structure–activity relationship

Molecular Weight and Ligand-Efficiency Window

With a molecular weight of 264.28 g/mol, 2-hydroxy-4-(naphthalen-2-yl)benzoic acid is approximately 50 Da heavier than the corresponding 4-phenyl analog (2-hydroxy-4-phenylbenzoic acid, MW = 214.22 g/mol) . This places the naphthyl compound in the 'lead-like' space (MW 250–350) suitable for fragment growth, while the phenyl analog sits in the 'fragment-like' space (MW < 250).

Molecular weight
Data to verify
264.28 g/mol vs 4‑phenyl analog 214.22 g/mol (Δ+50.06)
Places compound in lead-like space; differentiates fragment vs lead screening cascades.
Exact mass; confirm identity by LC‑MS.
Ligand efficiency Fragment-based drug discovery Molecular weight

2-Hydroxy-4-(naphthalen-2-yl)benzoic acid – Application Scenarios


Lead-Like Scaffold for Kinase & Nuclear Receptor Programs

The combination of computed LogP (~3.9) and TPSA (~57.5 Ų) places 2-hydroxy-4-(naphthalen-2-yl)benzoic acid within the drug-like chemical space favored for oral kinase inhibitors and nuclear receptor modulators . The 2-naphthyl group provides a hydrophobic surface for potential occupancy of deep lipophilic pockets—a feature absent in the simpler 4-phenyl analog—making this compound a rational choice when the target binding site topology demands extended aromatic stacking interactions. Procurement at NLT 98% purity ensures that the scaffold enters the screening funnel with minimal interference from structurally related impurities .

Fragment-to-Lead Growth Starting Point

At 264.28 g/mol, the compound sits just above the conventional fragment limit of 250 Da, making it an ideal starting point for 'fragment-growing' campaigns where an initial phenyl-substituted fragment (MW < 250) has been identified and a heavier, more lipophilic analog is needed to improve potency or selectivity . The verified HBD count of 2 and TPSA of 57.5 Ų provide pre-calculated parameters for ligand-efficiency metric calculations (e.g., LLE = pIC₅₀ − LogP), enabling data-driven compound progression decisions without the need for additional in silico profiling.

Building Block for PROTAC & Bifunctional Molecules

The carboxylic acid handle provides a convenient point for amide or ester conjugation, while the 2-OH group offers a secondary functionalization site that can be exploited for linker attachment in PROTAC (proteolysis-targeting chimera) design . The 2-hydroxy substitution pattern ortho to the carboxylic acid creates an intramolecular hydrogen-bonding motif that differs from the 3- or 4-hydroxy regioisomers, potentially affecting the conformational preferences of the final bifunctional molecule and, consequently, ternary-complex formation efficiency .

Physicochemical Probe for Method & Assay Validation

The precisely defined LogP (3.91) and PSA (57.53 Ų) values make this compound suitable as a calibration standard for chromatographic method development (e.g., determining a compound's position on a hydrophobicity gradient in reverse-phase HPLC) . In bioassay validation, the compound can serve as a physicochemical control representing the 'moderate lipophilicity / moderate polarity' bin against which more polar or more lipophilic compounds in the same series can be benchmarked, enabling systematic assessment of assay tolerance to compound physicochemical diversity.

Application
Selection Property
Validation Focus
Kinase & nuclear receptor lead scaffold
Balanced LogP–TPSA profile for oral drug-like space
Permeability assays, protein binding, CYP inhibition
Fragment-to-lead growth campaigns
Molecular weight at the fragment–lead boundary
Ligand efficiency metrics (LLE, LE); potency progression
PROTAC & bifunctional molecule synthesis
Carboxylic acid and phenolic OH as orthogonal handles
Linker attachment chemistry; ternary complex formation
Chromatographic & assay validation standard
Precisely defined LogP and PSA reference values
RP‑HPLC retention calibration; bioassay physicochemical tolerance profiling
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